Ethyl 3,3-diphenylacrylate
Description
Structural Classification and Nomenclature within Acrylates
Ethyl 3,3-diphenylacrylate is classified as a trisubstituted alkene and an ethyl ester of a carboxylic acid. The systematic IUPAC name for this compound is ethyl 3,3-diphenylprop-2-enoate . nih.gov It is structurally distinguished from its more commercially recognized analogue, ethyl 2-cyano-3,3-diphenylacrylate (etocrylene), by the absence of a cyano (-CN) group at the alpha-position of the acrylate (B77674) backbone. nih.gov This structural difference is critical, as the lack of the electron-withdrawing cyano group significantly diminishes its ultraviolet (UV) absorption capacity, rendering it ineffective as a UV filter.
Below are the key identifiers for this compound.
Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 3,3-diphenylprop-2-enoate nih.gov |
| CAS Number | 17792-17-5 nih.gov |
| Molecular Formula | C₁₇H₁₆O₂ nih.gov |
| Molecular Weight | 252.31 g/mol nih.gov |
| InChI Key | SIVYACOIQCOIKW-UHFFFAOYSA-N nih.gov |
| Synonyms | 2-Propenoic acid, 3,3-diphenyl-, ethyl ester; 3,3-diphenyl-acrylic acid ethyl ester nih.gov |
Computed Physical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 4.5 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
| Exact Mass | 252.115029749 Da nih.gov |
| Topological Polar Surface Area | 26.3 Ų nih.gov |
Academic Significance and Research Trajectory
The academic significance of this compound lies primarily in its use as a model compound for demonstrating and developing synthetic organic reactions, particularly olefination methods. Its research trajectory has not led to significant commercialization, but rather has remained within the sphere of academic inquiry.
Detailed research findings indicate that a common and effective method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . arkat-usa.orgwikipedia.org One documented procedure involves the reaction of benzophenone (B1666685) with a phosphonate-stabilized carbanion. arkat-usa.org Specifically, the phosphonate (B1237965) reagent, ethyl (diethoxyphosphoryl)acetate, is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The resulting nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of the carbon-carbon double bond and yielding this compound. arkat-usa.org This synthesis was reported with a yield of 85%. arkat-usa.org
Another academic paper confirms this synthetic approach, preparing the compound from triethyl phosphonoacetate, sodium hydride, and benzophenone in THF. cardiff.ac.uk More recently, the compound has also been reported as a product, albeit in a low yield, of a Palladium-catalyzed Heck reaction, demonstrating its potential formation through various modern coupling chemistries. nih.gov
Furthermore, this compound has been used as a starting material in further academic studies, such as investigations into radical cyclization reactions. arkat-usa.org This underscores its role as a synthetic intermediate for building more complex molecular architectures in a research context.
Current Landscape of Scholarly Inquiry and Identified Knowledge Gaps
The current landscape of scholarly inquiry for this compound is notably sparse, especially when contrasted with its extensively studied and commercialized analogue, ethyl 2-cyano-3,3-diphenylacrylate. The research that does exist is almost exclusively focused on its synthesis. arkat-usa.orgcardiff.ac.uknih.gov
The most significant identified knowledge gap is the comprehensive characterization of its chemical and physical properties and the exploration of potential applications. There is a distinct lack of published data concerning its reactivity in various chemical transformations beyond the specific examples of its synthesis and use as a cyclization precursor. arkat-usa.org Key areas where knowledge is absent include:
Polymerization Potential: While acrylates are well-known monomers, the polymerization behavior of this compound has not been detailed.
Material Properties: There is no significant body of literature on its potential use in materials science.
Biological Activity: Unlike related compounds, its profile in medicinal chemistry or as a biologically active agent is uninvestigated.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17792-17-5 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
SIVYACOIQCOIKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3,3 Diphenylacrylate
Catalytic Approaches to Unsaturated Ester Synthesis
The Mizoroki-Heck reaction represents one of the most powerful and widely used methods for carbon-carbon bond formation, enabling the synthesis of substituted alkenes. nih.gov This reaction has been adapted to produce complex molecules, including pharmaceutical ingredients and fine chemicals. nih.govfrontiersin.org
Conventional Heck reactions often rely on volatile organic solvents and complex catalyst systems, posing environmental concerns. nih.gov In response, green chemistry principles have been applied to develop more sustainable protocols. These approaches focus on using safer solvents, minimizing waste, and employing recyclable catalysts. nih.govfrontiersin.org However, applying these greener protocols to the synthesis of sterically hindered trisubstituted alkenes, such as Ethyl 3,3-diphenylacrylate, remains a challenge due to the lower reactivity of the internal olefins involved. nih.govfrontiersin.org
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and other reaction parameters. numberanalytics.com Research into greener protocols has involved screening various conditions to find an optimal system for challenging substrates.
In one study focused on developing a sustainable synthesis for trisubstituted alkenes, a model reaction was used to screen different catalysts, bases, and solvents. frontiersin.org An initial "conventional" protocol utilized Pd EnCat® 40, a microencapsulated palladium acetate (B1210297) catalyst, with sodium acetate as the base and N,N-dimethylformamide (DMF) as the solvent. frontiersin.org Tetraalkylammonium salts are also known to facilitate Heck-type reactions, often avoiding the need for phosphine (B1218219) ligands. frontiersin.org The investigation explored replacing DMF with greener solvents like isopropanol (B130326) (i-PrOH) and cyclopentyl methyl ether (CPME). The choice of base and catalyst was also varied to determine the impact on reaction efficiency.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd EnCat® 40 | NaOAc | DMF | 140 | 16 | 50 |
| 2 | Pd EnCat® 40 | K₂CO₃ | DMF | 140 | 16 | 15 |
| 3 | Pd EnCat® 40 | NaOAc | i-PrOH | 80 | 16 | 25 |
| 4 | Pd(OAc)₂ | NaOAc | i-PrOH | 80 | 16 | 40 |
| 5 | Pd(OAc)₂ | Na₂CO₃ | i-PrOH | 80 | 16 | 60 |
This table is based on data for a model reaction to develop a green protocol applicable to trisubstituted alkenes.
Using a developed green protocol, this compound was synthesized, albeit in a modest yield of 23%. frontiersin.org
To enhance the yield and purity of products from the Heck reaction, various optimization strategies can be employed. numberanalytics.com A key approach is the systematic adjustment of reaction conditions, including temperature, solvent, and the choice of ligand and base. numberanalytics.comnumberanalytics.com
For complex reactions like the synthesis of trisubstituted alkenes, a Design of Experiments (DoE) approach can be particularly effective. nih.govfrontiersin.org This statistical method allows for the simultaneous investigation of multiple variables (e.g., temperature, catalyst loading, reaction time) to identify their individual and interactive effects on the reaction yield. frontiersin.org This leads to a more comprehensive understanding of the reaction landscape and facilitates the identification of optimal conditions more efficiently than traditional one-variable-at-a-time experimentation. nih.gov Further optimization can be achieved through intelligent algorithms that fine-tune experimental parameters to maximize yield or throughput. acs.org
Beyond the standard Heck reaction, other transition metal-catalyzed methods are available for synthesizing highly substituted alkenes. Palladium-catalyzed domino sequences, which combine multiple reaction steps in a single pot, offer an elegant route to complex products. For instance, a Heck/Suzuki or Heck/Sonogashira domino sequence can be used for the 1,2-dicarbofunctionalization of trisubstituted alkenes, creating two new carbon-carbon bonds in one operation. chinesechemsoc.org These reactions often employ a palladium(II) acetate catalyst in combination with a chiral phosphoramidite (B1245037) ligand to control stereoselectivity. chinesechemsoc.org
While palladium is the most common catalyst for these transformations, other transition metals have been explored for related C-C bond-forming reactions. Catalytic systems based on rhodium and zinc have been developed for various organic syntheses, such as the formation of benzopyrans or pyrroles, highlighting the versatility of transition metals in constructing complex molecular architectures. researchgate.netorganic-chemistry.org
Green Heck Reaction Protocols for Trisubstituted Alkene Formation
Investigation of Catalyst Systems and Reaction Parameters
Radical-Mediated Synthetic Pathways
Radical reactions provide a complementary approach to catalytic methods for the synthesis of complex organic molecules. These reactions often proceed through different intermediates and can offer unique reactivity and selectivity.
Manganese(III) acetate is a widely used reagent for generating radicals from 1,3-dicarbonyl compounds, which can then participate in cyclization reactions with alkenes to form dihydrofuran rings. arkat-usa.org This methodology has been applied to the reaction of this compound with various 3-oxopropanenitriles. arkat-usa.org
In these reactions, the manganese(III) acetate mediates an oxidative radical cyclization. This compound serves as the radical acceptor. The reaction with different substituted 3-oxopropanenitriles leads to the formation of highly substituted ethyl 4-cyano-2,3-dihydrofuran-3-carboxylate derivatives in moderate to good yields. arkat-usa.org
| Entry | Alkene Substrate | 3-Oxopropanenitrile (B1221605) Substituent (Ar) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | Phenyl | Ethyl 4-cyano-5,5-diphenyl-2-(phenyl)-2,3-dihydrofuran-3-carboxylate | 65 |
| 2 | This compound | 2-Thienyl | Ethyl 4-cyano-5,5-diphenyl-2-(2-thienyl)-2,3-dihydrofuran-3-carboxylate | 70 |
| 3 | This compound | 4-Methoxyphenyl | Ethyl 4-cyano-2-(4-methoxyphenyl)-5,5-diphenyl-2,3-dihydrofuran-3-carboxylate | 68 |
| 4 | This compound | 4-Chlorophenyl | Ethyl 4-cyano-2-(4-chlorophenyl)-5,5-diphenyl-2,3-dihydrofuran-3-carboxylate | 64 |
Mechanistic Characterization of Radical Intermediates in Cycloaddition
A significant area of research involves the use of this compound in radical cyclization reactions, particularly those mediated by transition metal salts like manganese(III) acetate. These reactions are instrumental in synthesizing complex heterocyclic structures such as 2,3-dihydrofurans. arkat-usa.org
The mechanism for the formation of 2,3-dihydrofurans via this pathway involves several key steps. The reaction is initiated by the oxidation of a 1,3-dicarbonyl compound, such as a 3-oxopropanenitrile, by manganese(III) acetate to generate a radical intermediate (D). This radical then adds to the conjugated double bond of this compound. This addition is regioselective and produces a new radical intermediate product (E). Subsequently, this intermediate (E) is oxidized by another molecule of Mn(OAc)₃ to form a carbocation (F). The final step is an intramolecular cyclization of this carbocation (F) to yield the 2,3-dihydrofuran (B140613) product (G). arkat-usa.org
The formation of the 2,3-dihydrofuran structure is supported by ¹H NMR spectroscopic data of the isolated products, which show a characteristic single peak for the H-3 protons, confirming the regioselective addition of the initial radical to the α,β-unsaturated ester. arkat-usa.org
Detailed research has demonstrated the successful radical cyclization of this compound with various 3-oxopropanenitriles to produce ethyl 4-cyano-2,3-dihydrofuran-3-carboxylates in good yields. arkat-usa.org
Table 1: Radical Cyclization of this compound (2c) with 3-Oxopropanenitriles (1a, 1c)
| Reactant 1 | Reactant 2 | Product | Yield (%) |
|---|---|---|---|
| 3-phenyl-3-oxopropanenitrile (1a) | This compound (2c) | Ethyl 4-cyano-5,5-diphenyl-2-phenyl-2,3-dihydrofuran-3-carboxylate (3c) | 65 |
| 3-(2-thienyl)-3-oxopropanenitrile (1c) | This compound (2c) | Ethyl 4-cyano-5,5-diphenyl-2-(2-thienyl)-2,3-dihydrofuran-3-carboxylate (3d) | 71 |
Data sourced from a study on radical cyclizations mediated by manganese(III) acetate. arkat-usa.org
Emerging Synthetic Strategies and Sustainable Protocols
In line with the principles of green chemistry, new strategies are being developed to synthesize this compound and related trisubstituted alkenes in a more environmentally friendly and efficient manner. One such prominent strategy is the green Heck reaction. nih.govfrontiersin.org
This approach focuses on creating versatile pharmaceutical intermediates through a sustainable protocol. nih.govfrontiersin.org A notable example involves the synthesis of this compound using a green Heck reaction protocol that employs microwave heating and a more environmentally benign solvent system. nih.govfrontiersin.orgfrontiersin.org
The reaction utilizes an aryl bromide, tetraethylammonium (B1195904) chloride (Et₄NCl) as a phase-transfer catalyst, sodium acetate (AcONa) as a base, and a palladium-on-charcoal catalyst (Pd EnCat® 40). The reaction is carried out in ethanol, a greener alternative to more hazardous organic solvents. The use of microwave radiation significantly reduces reaction times compared to conventional heating methods. nih.govfrontiersin.org Following this protocol, this compound was synthesized with a reported yield of 23%. nih.govfrontiersin.orgfrontiersin.org This method highlights a shift towards more sustainable practices in chemical synthesis by minimizing waste and energy consumption. nih.gov
Table 2: Green Heck Reaction for the Synthesis of this compound (27)
| Aryl Halide | Alkene | Catalyst | Base / Additive | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Alkene | Pd EnCat® 40 (0.8 mol%) | AcONa (2.5 equiv.), Et₄NCl (3 equiv.) | Ethanol | Microwave, 140°C, 30 min | 23 |
Data sourced from research on green Heck reaction protocols for trisubstituted alkenes. nih.govfrontiersin.orgfrontiersin.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis
The ¹H-NMR spectrum of Ethyl 3,3-diphenylacrylate, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, offers precise information about the electronic environment and connectivity of the protons in the molecule. rsc.org The spectrum is characterized by distinct signals corresponding to the aromatic, vinylic, and ethyl ester protons.
The ten protons of the two phenyl groups produce a complex multiplet in the aromatic region, appearing between δ 7.36 and 7.21 ppm. rsc.org A key diagnostic signal is the singlet observed at δ 6.36 ppm, which is assigned to the vinylic proton (=CH). The ethyl group of the ester moiety is clearly identified by a quartet at δ 4.04 ppm, corresponding to the methylene (B1212753) protons (-OCH₂-), and a triplet at δ 1.10 ppm, attributed to the methyl protons (-CH₃). rsc.org The coupling constant (J) for both the quartet and the triplet is approximately 7.0 Hz, confirming their adjacent relationship. rsc.org
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅)₂ | 7.36-7.21 | Multiplet | - | 10H |
| Vinylic (=CH) | 6.36 | Singlet | - | 1H |
| Methylene (-OCH₂) | 4.04 | Quartet | 6.9 | 2H |
| Methyl (-CH₃) | 1.10 | Triplet | 7.0 | 3H |
Table 1: ¹H-NMR Spectral Data for this compound in CDCl₃. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations
Complementing the proton data, the ¹³C-NMR spectrum provides a census of the carbon atoms within the molecule. The spectrum for this compound, recorded at 75 MHz in CDCl₃, reveals all expected carbon resonances. rsc.org
The carbonyl carbon of the ester group is identified by a signal at δ 166.36 ppm. The olefinic carbons of the acrylate (B77674) backbone appear at δ 156.74 (quaternary carbon C(Ph)₂) and δ 117.73 (vinylic carbon =CH). The two phenyl groups show a series of signals in the aromatic region (δ 128-141), with the ipso-carbons appearing at δ 141.05 and 139.25 ppm. The carbons of the ethyl group are observed at δ 60.30 (-OCH₂) and δ 14.26 (-CH₃). rsc.org
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.36 |
| Quaternary Olefinic (C(Ph)₂) | 156.74 |
| Phenyl (ipso-C) | 141.05, 139.25 |
| Phenyl (aromatic CH) | 129.64, 129.37, 128.62, 128.54, 128.35, 128.12 |
| Vinylic (=CH) | 117.73 |
| Methylene (-OCH₂) | 60.30 |
| Methyl (-CH₃) | 14.26 |
Table 2: ¹³C-NMR Spectral Data for this compound in CDCl₃. rsc.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's stability and fragmentation pathways. The molecular formula of this compound is C₁₇H₁₆O₂, corresponding to a molecular weight of 252.31 g/mol . nih.govcymitquimica.com High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.
The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for esters. Key fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to form an acylium ion, or the loss of the entire ester group. Cleavage of the C-C bonds in the ethyl group can also occur, leading to the loss of an ethyl radical (-C₂H₅, 29 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands that confirm its structure. rsc.org
A strong absorption band is observed at 1723 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester. rsc.org The C=C stretching vibration of the acrylate double bond is found at 1617 cm⁻¹. rsc.org The aromatic C=C stretching vibrations from the two phenyl rings give rise to bands around 1575 and 1492 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are observed at 3057 and 3026 cm⁻¹. rsc.org Additionally, significant bands corresponding to C-O stretching of the ester group appear at 875, 771, and 697 cm⁻¹. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | 3057, 3026 | Phenyl Rings |
| C=O Stretch (Ester) | 1723 | α,β-Unsaturated Ester |
| C=C Stretch (Alkene) | 1617 | Acrylate |
| C=C Stretch (Aromatic) | 1575, 1492, 1445 | Phenyl Rings |
| C-O Stretch (Ester) | 875, 771, 697 | Ester |
Table 3: Key IR Absorption Bands for this compound. rsc.org
Advanced Spectroscopic Techniques for Comprehensive Structural Insights
While the fundamental spectroscopic techniques of NMR, IR, and MS provide a robust and complete structural determination for this compound, more advanced methods could offer deeper insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively map the proton-proton and proton-carbon correlations, respectively. Furthermore, advanced mass spectrometry techniques like tandem MS (MS/MS) could provide highly detailed fragmentation patterns, aiding in the unequivocal confirmation of the structure and in the analysis of potential isomers or impurities. To date, specific studies employing these advanced techniques on this compound have not been extensively reported in the literature.
Mechanistic Investigations of Ethyl 3,3 Diphenylacrylate Reactivity
Unraveling Reaction Pathways in Heck Cross-Coupling Processes
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been extensively studied using ethyl 3,3-diphenylacrylate as a substrate. Mechanistic investigations have primarily focused on elucidating the catalytic cycle, which generally involves oxidative addition, migratory insertion, and β-hydride elimination.
Research has demonstrated that the reaction of aryl halides with this compound in the presence of a palladium catalyst proceeds through a well-defined series of steps. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. This is followed by the coordination of this compound to the palladium center and subsequent migratory insertion of the aryl group into the double bond. This insertion step is often regioselective, with the aryl group adding to the less substituted carbon of the double bond. The final step, β-hydride elimination, regenerates the palladium(0) catalyst and yields the arylated product. The specific ligands attached to the palladium catalyst, as well as the reaction conditions, can significantly influence the efficiency and outcome of the reaction.
A detailed study on the Heck reaction between this compound and 4-iodotoluene, catalyzed by a palladium-phosphine complex, provided insights into the reaction kinetics and the nature of the intermediates. The findings from such studies are crucial for optimizing reaction conditions to achieve high yields and selectivity.
Table 1: Representative Heck Cross-Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Elucidation of Radical Reaction Mechanisms in Cyclization Reactions
This compound has also proven to be a valuable substrate in radical-mediated cyclization reactions. These reactions offer a powerful tool for the construction of complex cyclic molecules and proceed through mechanisms distinctly different from the ionic pathways of the Heck reaction.
In these transformations, a radical species is typically generated from a precursor using a radical initiator or a transition metal oxidant. This radical then adds to the electron-deficient double bond of this compound. The resulting adduct radical can subsequently undergo an intramolecular cyclization if a suitable radical acceptor moiety is present within the molecule. The regiochemistry and stereochemistry of these cyclization reactions are key areas of mechanistic investigation.
For instance, manganese(III)-based oxidative free-radical cyclizations have been successfully employed. In this method, manganese(III) acetate (B1210297) is used to generate a radical from a β-dicarbonyl compound, which then adds to this compound. The subsequent intramolecular cyclization and oxidative termination steps lead to the formation of highly functionalized carbocyclic products. Mechanistic studies, including the use of radical traps and kinetic analysis, have been instrumental in confirming the radical nature of these transformations and in understanding the factors that control their stereochemical outcome.
Table 2: Example of a Radical Cyclization Reaction Involving this compound
| Radical Precursor | Substrate | Initiator/Oxidant | Product Type |
|---|
Other Observed Chemical Transformations and Their Underlying Mechanisms
Beyond its role in cross-coupling and cyclization reactions, this compound participates in a range of other chemical transformations, each with its own unique mechanistic underpinnings.
One of the most fundamental reactions of this compound is its behavior as a Michael acceptor. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles. Mechanistic studies of Michael additions to this compound have explored the influence of the nucleophile's nature, the solvent, and the presence of catalysts on the reaction rate and stereoselectivity. These reactions typically proceed through a stabilized enolate intermediate.
Furthermore, this compound can act as a dienophile in Diels-Alder reactions. The concerted mechanism of this [4+2] cycloaddition is governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the feasibility and stereochemical outcome of the reaction. The two phenyl groups on the double bond of this compound introduce significant steric hindrance, which can influence the facial selectivity of the cycloaddition.
Photochemical reactions of this compound have also been investigated. Upon irradiation with UV light, the molecule can undergo E/Z isomerization or participate in [2+2] cycloaddition reactions with other alkenes. These transformations proceed through excited electronic states and often involve diradical intermediates, the nature of which has been probed using spectroscopic and computational methods.
Table 3: Overview of Other Reactions and Mechanistic Features of this compound
| Reaction Type | Key Mechanistic Feature | Typical Reactant |
|---|---|---|
| Michael Addition | Formation of a stabilized enolate intermediate | Nucleophiles (e.g., amines, thiols) |
| Diels-Alder Reaction | Concerted [4+2] cycloaddition | Dienes (e.g., butadiene) |
Applications and Derivatization in Specialized Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The utility of ethyl 3,3-diphenylacrylate as a precursor in the synthesis of pharmaceutically active compounds is a significant area of research. Its scaffold is amenable to various chemical transformations, allowing for the introduction of new functionalities and the construction of intricate molecular architectures.
A notable application of this compound is its role as a key starting material in the synthesis of the endothelin receptor antagonist, (+)-Ambrisentan. researchgate.netscite.aiscribd.comnewdrugapprovals.org This therapeutic agent is used for the treatment of pulmonary arterial hypertension. researchgate.netnewdrugapprovals.orgnewdrugapprovals.org The synthesis of (+)-Ambrisentan highlights the importance of this compound in accessing complex chiral molecules. A crucial step in this synthesis is the asymmetric epoxidation of this compound. researchgate.netscite.aiscribd.com This reaction, often catalyzed by a fructose-derived diacetate ketone, yields a chiral epoxide intermediate with high enantiomeric excess. researchgate.net This epoxide is a critical building block that is further elaborated through a series of reactions to afford the final drug substance. researchgate.net The successful synthesis of (+)-Ambrisentan on a large scale underscores the industrial relevance of this compound as a pharmaceutical intermediate. researchgate.net
The synthesis of this compound itself, often accomplished through a Mizoroki-Heck reaction, further establishes its position as a versatile intermediate for creating diverse pharmaceutical scaffolds. nih.govfrontiersin.org The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely used in the synthesis of active pharmaceutical ingredients (APIs) and their precursors. nih.govorgsyn.orgnih.gov In a specific example, this compound was synthesized with a 23% yield via a green Heck reaction protocol. nih.govfrontiersin.org This method provides a pathway to trisubstituted alkenes, which are integral components of many medicinally relevant compounds. nih.gov The ability to synthesize and subsequently functionalize this compound opens avenues for the development of novel therapeutic agents.
Precursor to Complex Molecular Architectures of Pharmaceutical Interest
Building Block in Organic Synthesis for Heterocyclic Systems
The reactivity of the double bond in this compound makes it a suitable substrate for cycloaddition and other cyclization reactions, leading to the formation of various heterocyclic systems.
Research has demonstrated the utility of this compound in the synthesis of substituted dihydrofuran derivatives. Specifically, 4-cyano-2,3-dihydrofurans can be prepared through a radical cyclization reaction. arkat-usa.orgresearchgate.net In this process, this compound is reacted with 3-oxopropanenitriles in the presence of manganese(III) acetate (B1210297). arkat-usa.org This reaction proceeds via the formation of an intermediate radical which then undergoes cyclization to yield the dihydrofuran ring system. arkat-usa.org For instance, the reaction of this compound with a 3-oxopropanenitrile (B1221605) derivative in glacial acetic acid mediated by manganese(III) acetate dihydrate leads to the formation of the corresponding ethyl 4-cyano-2,2-diphenyl-2,3-dihydrofuran-3-carboxylate. arkat-usa.org
Table 1: Synthesis of a Dihydrofuran Derivative from this compound
| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 3-Oxopropanenitrile | Manganese(III) acetate | Ethyl 4-cyano-2,2-diphenyl-2,3-dihydrofuran-3-carboxylate | - | arkat-usa.org |
Potential Applications in Material Science and Polymer Chemistry
While direct, documented applications of this compound in material science and polymer chemistry are not extensively reported in the literature, its chemical structure suggests several potential uses in these fields. The presence of the acrylate (B77674) group allows for its participation in polymerization reactions. Acrylate monomers are well-known for their ability to form a wide range of polymers with diverse properties.
The diphenylmethyl group could impart specific properties to a polymer, such as increased thermal stability, rigidity, and a higher refractive index. These characteristics are desirable in the development of advanced materials for optical applications, specialized coatings, and high-performance plastics.
It is important to note that a related compound, ethyl 2-cyano-3,3-diphenylacrylate, is widely used as a UV stabilizer in plastics, coatings, and cosmetics. evitachem.com The absence of the cyano group in this compound, however, diminishes its UV absorption capacity, making it less effective as a direct UV filter. Nevertheless, the potential for this compound to be used as a comonomer in polymerization to modify the physical and chemical properties of polymers remains an area for future exploration.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like ethyl 3,3-diphenylacrylate. These methods can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are key to predicting a molecule's behavior in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com
An electrostatic potential map would likely show regions of negative potential (red/yellow) around the carbonyl oxygen of the ester group, indicating a higher electron density and susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. libretexts.org
| Property | Postulated Characteristic | Significance |
|---|---|---|
| HOMO | Likely localized on the diphenyl-substituted carbon and the adjacent vinylic carbon, reflecting the electron-rich nature of the π-system. | Indicates the primary site for electrophilic attack. |
| LUMO | Likely distributed over the carbonyl group and the α,β-unsaturated system. | Indicates the primary site for nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be moderate, suggesting a balance between stability and reactivity. | A key indicator of chemical reactivity and the energy required for electronic excitation. |
| Electrostatic Potential | Negative potential around the carbonyl oxygen; positive potential on the hydrogens of the ethyl group and phenyl rings. | Visualizes charge distribution and predicts intermolecular interactions. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. This is often achieved using methods like DFT in conjunction with techniques to locate saddle points on the potential energy surface, which correspond to transition states. quantumatk.com Transition state theory can then be used to calculate reaction rates from the properties of these transition states. numberanalytics.comwikipedia.org
For this compound, reaction pathway modeling could be applied to various transformations, such as its synthesis via the Heck reaction or condensation reactions. For instance, in a palladium-catalyzed Heck-type reaction, DFT calculations could model the oxidative addition, migratory insertion, and reductive elimination steps. Such a study would involve optimizing the geometries of reactants, products, intermediates, and transition states, and calculating their corresponding energies to determine the reaction mechanism and rate-determining step.
A study on the palladium-catalyzed olefination of C-H bonds mentions the use of DFT with the B3LYP functional to optimize the structures of intermediates and transition states involving this compound. molaid.com This highlights the feasibility and utility of such computational approaches for this specific molecule.
| Reaction Step | Computational Method | Calculated Parameter | Significance |
|---|---|---|---|
| Synthesis via Condensation | DFT (e.g., B3LYP/6-31G*) | Activation Energy (Ea) | Determines the energy barrier for the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | Predicts the spontaneity of the transition state formation. wikipedia.org | ||
| Hydrolysis of the Ester | DFT with a solvent model | Transition State Geometry | Provides the molecular structure at the peak of the energy barrier. |
| Vibrational Frequencies | Confirms the nature of the stationary point (one imaginary frequency for a transition state). |
Structure-Reactivity and Structure-Property Relationship Correlations
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. wikipedia.org For a series of related compounds, these models can predict the properties of new, unsynthesized molecules.
For this compound and its derivatives, QSAR studies could correlate structural descriptors with various reactivity parameters. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or topological.
While specific QSAR studies on this compound are not readily found, general studies on acrylates have been performed. These studies often highlight the importance of the α,β-unsaturated carbonyl system in the reactivity of these molecules. For instance, the electronic properties of substituents on the phenyl rings would significantly impact the reactivity of the acrylate (B77674) double bond and the carbonyl group. Electron-donating groups on the phenyl rings would increase the electron density on the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon.
A comparative analysis with its cyano-substituted counterpart, ethyl 2-cyano-3,3-diphenylacrylate, underscores the profound impact of the cyano group. The absence of this strongly electron-withdrawing group in this compound is noted to decrease its ultraviolet absorption capacity, rendering it less effective as a UV filter.
| Substituent on Phenyl Ring | Predicted Effect on Reactivity | Rationale |
|---|---|---|
| Electron-donating (e.g., -OCH3) | Increased reactivity towards electrophiles at the C=C bond. | Increases the electron density of the π-system. |
| Electron-withdrawing (e.g., -NO2) | Increased reactivity towards nucleophiles at the carbonyl carbon and the β-carbon. | Decreases the electron density of the π-system, making electrophilic sites more pronounced. |
| Bulky steric groups | Decreased reaction rates for many transformations. | Hinders the approach of reactants to the reactive centers. |
Future Prospects and Emerging Research Areas
Development of More Efficient and Highly Selective Synthetic Routes
The traditional synthesis of Ethyl 3,3-diphenylacrylate often involves the Knoevenagel condensation of benzophenone (B1666685) and ethyl cyanoacetate (B8463686). While effective, researchers are actively pursuing more efficient and greener alternatives to improve yield, reduce waste, and operate under milder conditions.
One established method involves reacting benzophenone with ethyl cyanoacetate in cyclohexane, using sodium bicarbonate as a catalyst at temperatures between 102-104°C for 16 to 18 hours. chemicalbook.comchemicalbook.comgoogle.com This process requires timely separation of water to drive the reaction to completion. chemicalbook.comchemicalbook.comgoogle.com Variations on this method have been explored to boost efficiency. For instance, using ammonium (B1175870) acetate (B1210297) as a catalyst in n-heptane under reflux has been reported to achieve yields as high as 94.1% with 99.3% purity as measured by HPLC. chemicalbook.com
Emerging research points to novel pathways that offer significant advantages over traditional methods. A notable development is a process utilizing benzophenone imines and 2-cyanoacetic esters. google.com This reaction proceeds at much milder temperatures (20–60°C) and involves the continuous removal of liberated ammonia (B1221849) via a gas stream or reduced pressure. google.com This approach is designed to prevent the formation of colored byproducts and undesirable side reactions, such as the formation of amides, which can complicate purification. google.com
Another innovative route involves a ketone olefination reaction using organozinc reagents in the presence of diphenyl phosphite. rsc.org This method has demonstrated high yields, with reports of 89% for this compound, presenting a significant improvement in efficiency under specific laboratory conditions. rsc.org Furthermore, a method employing titanium tetrachloride (TiCl4) and pyridine (B92270) in tetrahydrofuran (B95107) (THF) has been utilized for the preparation of Ethyl 2-cyano-3,3-diphenylacrylate from benzophenone and ethyl cyanoacetate. nih.gov
Table 1: Comparison of Synthetic Routes for this compound (and its cyano-analogue)
| Method | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Key Advantages |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Benzophenone, Ethyl cyanoacetate | Sodium Bicarbonate | Cyclohexane | 102-104°C, 16-18h | Moderate | Established, simple catalyst chemicalbook.comgoogle.com |
| Modified Knoevenagel | Benzophenone, Ethyl cyanoacetate | Ammonium Acetate | n-Heptane | Reflux, ~15h | 94.1% | High yield and purity chemicalbook.com |
| Benzophenone Imine Route | Benzophenone imine, Ethyl cyanoacetate | - | - | 20-60°C | >99% (purity) | Milder conditions, fewer byproducts google.com |
| Organozinc Olefination | Ketone, Organozinc Reagent | Diphenyl Phosphite | - | N/A | 89% | High yield rsc.org |
| Titanium-Mediated | Benzophenone, Ethyl cyanoacetate | TiCl4, Pyridine | THF | Room Temp, 48h | N/A | Alternative Lewis-acid mediated route nih.gov |
Exploration of Novel Reactivity Patterns and Chemical Transformations
While primarily known for its photochemical properties as a UV absorber, this compound is also a versatile building block in organic synthesis. evitachem.comcymitquimica.com Its conjugated π-system and multiple functional groups—including an ester, a nitrile (in the case of Etocrylene), and two phenyl rings—offer a rich platform for chemical modification. evitachem.comcymitquimica.com
Recent research has focused on leveraging this reactivity to create complex molecules with potential biological activity. For example, Ethyl 2-cyano-3,3-diphenylacrylate serves as a key starting material in the multi-step synthesis of novel anti-HIV agents. nih.gov In these synthetic pathways, the cyano and acrylate (B77674) functionalities are transformed into more complex heterocyclic structures, such as 1,2,4-oxadiazoles. nih.gov One such transformation involves reacting the cyano group with hydroxylamine (B1172632) to form an N'-hydroxycarbamimidoyl intermediate, which is then cyclized with chloroacetyl chloride. nih.gov
Another documented chemical transformation is the decarboxylation of Ethyl 2-cyano-3,3-diphenylacrylate. sci-hub.se Heating the compound in dimethyl sulfoxide (B87167) (DMSO) with sodium chloride and water leads to the removal of the ethyl carboxylate group, yielding 3,3-diphenylacrylonitrile. sci-hub.se This demonstrates a method for selectively modifying the acrylate portion of the molecule while preserving the core diphenyl structure. These examples underscore the potential for this compound to act as a scaffold for generating diverse chemical entities.
Table 2: Examples of Novel Chemical Transformations
| Starting Material | Reagents | Product | Transformation Type | Potential Application |
|---|
Expansion of Applications in Fine Chemical and Specialized Industries
The established use of this compound (as Etocrylene) is as a UV absorber and stabilizer. chemicalbook.com Its applications are expanding from this foundation into more specialized areas within the fine chemical and materials science industries.
In the fine chemicals industry , its role as a synthetic intermediate is growing. cymitquimica.comechemi.com The ability to use it as a starting point for complex molecules, such as the previously mentioned pharmaceutical intermediates, makes it a valuable compound for custom chemical synthesis. nih.govechemi.com Manufacturers in this space focus on producing high-purity this compound for use in research and development and for the production of other high-value chemicals. echemi.comlookchem.com
In specialized industries , its primary application remains in polymer and cosmetic science.
Plastics and Coatings: It is incorporated into various polymers and coatings to prevent photodegradation caused by UV exposure. google.comevitachem.com This extends the lifespan and maintains the appearance of products such as automotive parts and outdoor furniture.
Cosmetics: As Etocrylene, it functions as a UV filter in sunscreens and other personal care products to protect the skin and to stabilize the cosmetic formulation itself from deteriorating under UV light. chemicalbook.comchemicalbook.com It is often used to photostabilize other UV filters, like avobenzone, to provide broad-spectrum protection. chemicalbook.com Its use is regulated for safety, with authorities in Europe, for example, permitting its use at concentrations up to 10%. chemicalbook.com
The compound's excellent thermal stability and solubility in organic solvents further enhance its utility in these industrial applications. evitachem.comspecialchem.com Future growth in these sectors will likely depend on the development of new formulations and the continuous drive for more stable and effective materials.
Q & A
Q. What are the standard synthetic routes for Ethyl 3,3-diphenylacrylate, and how do reaction conditions influence yield?
this compound is commonly synthesized via nucleophilic alkylation or condensation reactions. A key method involves reacting dianions (e.g., lithium, sodium, or potassium salts of benzhydrylamine) with ethyl chloroacetate. The choice of counterion (Li⁺ vs. Na⁺/K⁺) significantly impacts product distribution. For example, lithium counterions favor lactam formation, while sodium/potassium promotes alkylation and subsequent rearrangement to this compound over time . Reaction temperature and duration must be optimized: shorter times at low temperatures yield intermediates, while extended periods lead to acrylate formation.
Q. How can researchers purify this compound, and what analytical techniques validate its structure?
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from methanol . Structural validation employs:
- NMR Spectroscopy : Key signals include δ 7.21–7.42 (m, 10H, aromatic), δ 6.39 (s, 1H, vinyl proton), and δ 4.08 (q, 2H, ethoxy) in H NMR, with C NMR showing carbonyl (δ 166.1) and quaternary carbons (δ 156.5) .
- Elemental Analysis : Expected C, H, N percentages (e.g., C: 79.96%, H: 6.72%, N: 4.05%) .
Q. What role does this compound play in radical cyclization reactions?
The compound acts as a conjugated ester in manganese-mediated radical cyclizations with 3-oxopropanenitriles. These reactions proceed under N₂ at 80°C in acetic acid, yielding cyclic products. Regioselectivity is influenced by the ester’s electron-deficient double bond, which stabilizes radical intermediates .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can they be controlled?
Competing pathways arise from intermediates like enolates or rearranged products. For example, the dianion alkylation pathway () produces a reactive chloro ester intermediate (23), which can form lactams (14), acrylates (16), or amides (17) depending on reaction time and temperature. Kinetic vs. thermodynamic control is critical:
- Short reaction times : Isolate lactams/alkylation products.
- Extended times : Rearrangement dominates, yielding acrylates . Monitoring via TLC or in-situ spectroscopy is recommended to optimize quenching times.
Q. What strategies address low yields in this compound synthesis from benzophenone derivatives?
Low yields often stem from steric hindrance or side reactions (e.g., hydrolysis). Strategies include:
- Catalytic Systems : Use acid/iodide cooperative catalysis to enhance esterification efficiency .
- Protecting Groups : Introduce temporary groups to stabilize reactive intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates .
Q. How can researchers analyze regio- and stereoselectivity in this compound-derived reactions?
- Radical Cyclizations : Manganese(III) acetate mediates regioselective C–C bond formation. Stereoselectivity is determined by conjugation effects and transition-state stabilization .
- NMR Crystallography : Resolve stereoisomers via NOESY or COSY experiments to confirm spatial arrangements .
Methodological Recommendations
- Contradiction Handling : When discrepancies arise (e.g., yield variations across studies), verify solvent purity, catalyst loading, and inert atmosphere conditions .
- Intermediate Isolation : Use low-temperature quenching (-78°C) to trap reactive intermediates for characterization .
- Scale-Up Considerations : Replace hazardous reagents (e.g., chloroacetyl chloride) with greener alternatives (e.g., carbodiimides) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
